1-(4-Ethoxyphenyl)pyrazolidin-3-one is a chemical compound classified under the pyrazolidinone family, characterized by its unique structure and potential applications in various scientific fields. The compound is recognized for its ethoxy substituent on the phenyl ring, which contributes to its chemical properties and biological activities. Its Chemical Abstracts Service (CAS) number is 6107-54-6.
This compound is primarily synthesized for industrial use, with no significant natural sources identified. It falls under the category of heterocyclic compounds, specifically pyrazolidinones, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The classification of 1-(4-ethoxyphenyl)pyrazolidin-3-one includes its identification in various chemical inventories, although it is not listed in major regulatory databases such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory .
The synthesis of 1-(4-ethoxyphenyl)pyrazolidin-3-one typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. A common method includes:
This method allows for the formation of the pyrazolidinone ring through a condensation reaction followed by cyclization .
The molecular formula of 1-(4-ethoxyphenyl)pyrazolidin-3-one is C11H14N2O, indicating a molecular weight of approximately 188.24 g/mol. The compound features a five-membered pyrazolidinone ring fused with a phenyl group substituted at the para position by an ethoxy group.
1-(4-Ethoxyphenyl)pyrazolidin-3-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one primarily relates to its interaction with biological targets such as enzymes involved in inflammatory pathways.
Research into specific pathways influenced by this compound would provide deeper insights into its pharmacological effects .
These properties are essential for understanding how the compound behaves under different laboratory conditions and its potential applications in pharmaceuticals .
1-(4-Ethoxyphenyl)pyrazolidin-3-one has potential applications in various fields:
The ongoing research into this compound aims to uncover new therapeutic applications and enhance existing formulations .
Pyrazolidin-3-one derivatives represent a cornerstone of medicinal chemistry, evolving from early anti-inflammatory agents to targeted therapeutics. The foundational scaffold emerged with antipyrine (phenazone), synthesized by Ludwig Knorr in 1883, which established the pyrazolone core as a potent analgesic and antipyretic [9]. Subsequent optimization led to phenylbutazone (introduced in 1949), leveraging the 1,2-diarylpyrazolidin-3,5-dione structure for enhanced anti-arthritic activity. Modern derivatives like edaravone (a free radical scavenger for ALS) and eltrombopag (a thrombopoietin receptor agonist) exemplify the scaffold’s versatility, exploiting hydrogen-bonding motifs and aromatic substituents for specific protein interactions [9]. The O-methylated pyrazolidinone metamizole further underscores the pharmacophore’s adaptability, where its sp2-hybridized C4 carbonyl enables resonance stabilization critical for metabolic stability [9].
Table 1: Evolution of Key Pyrazolidinone-Based Pharmacophores
Compound | Year Introduced | Clinical Application | Structural Innovation |
---|---|---|---|
Antipyrine | 1883 | Analgesic/Antipyretic | Unsubstituted pyrazolidinone |
Phenylbutazone | 1949 | Anti-inflammatory (Arthritis) | 1,2-Diaryl substitution |
Metamizole | 1922 | Perioperative pain management | N-Methylated, sulfonate prodrug |
Edaravone | 2015 (FDA) | Amyotrophic Lateral Sclerosis (ALS) | 3-Methyl-1-phenylpyrazolidinone |
Eltrombopag | 2008 (FDA) | Idiopathic Thrombocytopenia | Hydrazone-linked biaryl system |
The bioactivity of 1-arylpyrazolidinones is exquisitely sensitive to substituent positioning and electronic modulation. For 1-(4-ethoxyphenyl)pyrazolidin-3-one, the para-ethoxy group (–OC2H5) imposes distinct electronic and steric properties:
Table 2: Electronic Parameters of para-Substituents in 1-Arylpyrazolidin-3-ones
Substituent | Hammett Constant (σ) | Antibacterial Activity (IC50, μg/mL) | Log P (Calculated) |
---|---|---|---|
–OCH3 | -0.27 | 12.4 ± 1.2 | 1.92 |
–OC2H5 | -0.24 | 10.8 ± 0.9 | 2.15 |
–NO2 | +0.78 | >50 | 1.75 |
–CN | +0.66 | 42.3 ± 3.1 | 1.58 |
–F | +0.06 | 18.9 ± 1.5 | 1.98 |
1-(4-Ethoxyphenyl)pyrazolidin-3-one occupies a strategic niche within the 1-arylpyrazolidinone family due to its balanced lipophilicity (Log P = 2.15) and conformational flexibility:
Notably, its lower metabolic liability versus N-methylpyrazolidinones (e.g., antipyrine) stems from resistance to CYP450-mediated N-dealkylation, positioning it as a stable pharmacophore for kinase inhibitors and antimicrobial agents [8] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0